molecular formula C4H6N4S B2978611 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol CAS No. 637781-10-3

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2978611
CAS No.: 637781-10-3
M. Wt: 142.18
InChI Key: GBAMURSLHHWGCH-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound with a molecular formula of C4H6N4S and a molecular weight of 142.18 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with carbon disulfide and sodium azide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The tetrazole ring and thiol group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-tetrazole-5-thiol
  • 1-methyl-1H-tetrazole-5-thiol
  • 5-chloro-1-phenyl-1H-tetrazole

Uniqueness

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other tetrazole derivatives and can influence its reactivity and biological activity .

Properties

IUPAC Name

1-cyclopropyl-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAMURSLHHWGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637781-10-3
Record name 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol
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